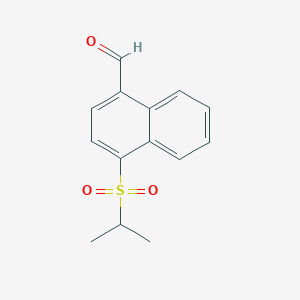
2-(1H-Indol-2-yl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Indol-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The indole and quinazolinone moieties are both known for their biological activities, making this compound a promising candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an indole derivative. One common method is the reaction of 2-aminobenzamide with indole-2-carboxaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(1H-Indol-2-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized indole moieties.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
2-(1H-Indol-2-yl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the quinazolinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
2,3-Dihydroquinazolinones: Studied for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
2-(1H-Indol-2-yl)quinazolin-4(1H)-one is unique due to the combination of indole and quinazolinone moieties, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
特性
CAS番号 |
69423-29-6 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC名 |
2-(1H-indol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O/c20-16-11-6-2-4-8-13(11)18-15(19-16)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19,20) |
InChIキー |
NOYLDBWRPNNZRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



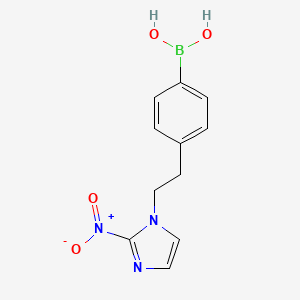
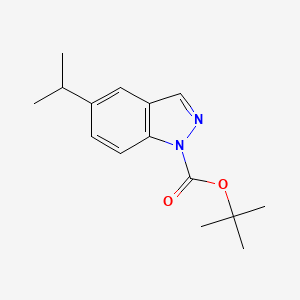
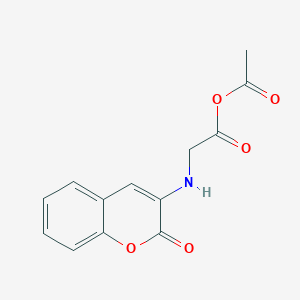

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)
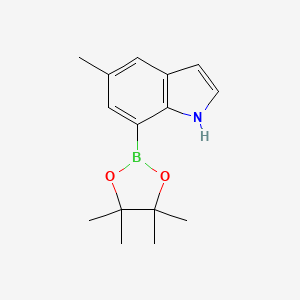



![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
